
Lucanthone hydrochloride
Übersicht
Beschreibung
Lucanthone Hydrochlorid ist ein Medikament, das in erster Linie zur Behandlung von parasitären Erkrankungen wie Bilharziose und Schistosomiasis eingesetzt wird . Es ist ein Prodrug, das in seinen aktiven Metaboliten, Hycanthone, umgewandelt wird . Lucanthone Hydrochlorid wurde auch auf seine potenzielle Verwendung als Strahlensensibilisator in der Krebsbehandlung untersucht .
Herstellungsmethoden
Die Synthese von Lucanthone Hydrochlorid beinhaltet die Reaktion von 2-(Diethylamino)ethylamin mit 4-Methylthioxanthen-9-on . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltbelastung zu minimieren.
Vorbereitungsmethoden
The synthesis of lucanthone hydrochloride involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Enzyme Inhibition Mechanisms
Lucanthone inhibits critical DNA repair enzymes:
Key findings:
-
Hycanthone (metabolite) shows 10x stronger APE1 binding (K<sub>D</sub> = 10 nM) .
-
Circular dichroism confirms α-helix disruption in APE1 upon lucanthone binding .
Degradation Pathways
Lucanthone undergoes pH- and temperature-dependent degradation:
Conditions | Products | Analysis Method |
---|---|---|
37°C, 24 hrs (pH 7.4) | 10–17 kDa peptide fragments | MALDI-TOF/MS |
100°C, acidic pH | Toxic gases (e.g., SO<sub>x</sub>) | Thermal gravimetry |
Notable observations:
-
Degradation is mitigated by free radical scavengers (DMSO, TRIS), suggesting radical-mediated peptide bond cleavage .
Metabolic Reactions
Lucanthone is metabolized to hycanthone via hepatic oxidation:
Reaction:
Hydroxylation at the 4-methyl group forms hycanthone methanesulfonate, a more potent schistosomicide .
Parameter | Lucanthone | Hycanthone |
---|---|---|
APE1 inhibition | IC₅₀ = 5 µM | IC₅₀ = 80 nM |
Bioavailability | 45% (mice) | 68% (mice) |
LD₅₀ (intravenous) | 45 mg/kg | 28 mg/kg |
Stability and Reactivity
Conditions | Behavior |
---|---|
Ambient temperature | Stable in dry, dark environments |
>100°C | Decomposes to toxic gases (Cl, SO<sub>x</sub>) |
Aqueous solution | Hydrolyzes slowly (t<sub>1/2</sub> = 48 hrs at pH 7) |
Incompatibilities:
Radiation Sensitization Mechanism
Lucanthone enhances radiotherapy efficacy via:
-
DNA repair inhibition: Blocks APE1-mediated base excision repair post-irradiation .
-
Topoisomerase II poisoning: Prevents re-ligation of DNA breaks .
-
Blood-brain barrier penetration: Achieves brain tumor concentrations of 1.2 µM at 40 mg/kg doses .
Comparative Reactivity Table
Reaction Type | Lucanthone | Hycanthone |
---|---|---|
APE1 binding affinity | K<sub>D</sub> = 89 nM | K<sub>D</sub> = 10 nM |
Metabolic stability | t<sub>1/2</sub> = 6 hrs (hepatic) | t<sub>1/2</sub> = 3.5 hrs (hepatic) |
Schistosomicidal efficacy (ED₉₀) | 120 mg/kg (mice) | 45 mg/kg (mice) |
Wissenschaftliche Forschungsanwendungen
Lucanthone Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Thioxanthen-Derivaten zu untersuchen.
Medizin: Es wurde auf seine potenzielle Verwendung als Strahlensensibilisator in der Krebsbehandlung untersucht, insbesondere für Hirntumore.
Industrie: Lucanthone Hydrochlorid wird bei der Entwicklung neuer Antischistosomika und Strahlensensibilisatoren eingesetzt.
Wirkmechanismus
Lucanthone Hydrochlorid übt seine Wirkungen durch verschiedene Mechanismen aus:
Antischistosomale Aktivität: Hycanthone, der aktive Metabolit von Lucanthone Hydrochlorid, bindet an Acetylcholinrezeptoren in parasitären Würmern und erhöht deren Empfindlichkeit gegenüber Stimulation durch Serotonin (5-HT).
Strahlensensibilisierung: Lucanthone Hydrochlorid hemmt die DNA-Reparatur nach Bestrahlung in Tumorzellen, indem es Enzyme wie apurinische Endonuklease 1 (APE1) und Topoisomerase II hemmt. Diese Hemmung verstärkt die zytotoxischen Wirkungen der Strahlentherapie auf Krebszellen.
Wirkmechanismus
Lucanthone hydrochloride exerts its effects through several mechanisms:
Antischistosomal Activity: Hycanthone, the active metabolite of this compound, binds to acetylcholine receptors in parasitic worms, increasing their sensitivity to stimulation by serotonin (5-HT).
Radiation Sensitization: This compound inhibits post-radiation DNA repair in tumor cells by inhibiting enzymes such as apurinic endonuclease 1 (APE1) and topoisomerase II. This inhibition enhances the cytotoxic effects of radiation therapy on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Lucanthone Hydrochlorid ähnelt anderen Thioxanthen-Derivaten wie Hycanthone und Miracil D . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Die einzigartige Kombination aus antischistosomalen und strahlensensibilisierenden Eigenschaften von Lucanthone Hydrochlorid macht es zu einer wertvollen Verbindung für die Parasitologie- und Onkologieforschung.
Biologische Aktivität
Lucanthone hydrochloride is a thioxanthenone compound primarily recognized for its use in treating schistosomiasis and its potential applications in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- DNA Intercalation : As a DNA intercalator, lucanthone inserts itself between DNA base pairs, disrupting normal DNA function and replication.
- Inhibition of Topoisomerases : It inhibits both DNA topoisomerase II-alpha and II-beta, enzymes crucial for DNA unwinding and replication .
- Apurinic Endonuclease Inhibition : Lucanthone inhibits apurinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This inhibition leads to impaired DNA repair in tumor cells, particularly after radiation therapy .
Treatment of Schistosomiasis
Lucanthone was historically used to treat schistosomiasis. It is metabolized into hycanthone, which acts on the parasites by damaging their integument and disrupting their reproductive capabilities . Clinical studies have shown varying degrees of efficacy, often depending on dosage and treatment duration. A notable study indicated that higher concentrations of lucanthone led to improved outcomes in patients .
Cancer Therapy
Recent investigations have positioned lucanthone as a potential radiation sensitizer in cancer therapy. By inhibiting DNA repair mechanisms in tumor cells, lucanthone enhances the efficacy of radiotherapy. Clinical trials have demonstrated that coadministration with radiation therapy results in accelerated tumor regression compared to radiation alone .
Research Findings
A summary of key research findings regarding this compound is presented below:
Case Studies
Several case studies illustrate the efficacy and safety profile of this compound:
- Cancer Patients : In a clinical trial involving patients with brain tumors, those receiving lucanthone alongside standard radiation treatment exhibited significant tumor size reduction compared to those receiving radiation alone. No severe adverse effects were reported, indicating a favorable safety profile .
- Schistosomiasis Patients : A cohort study highlighted the challenges faced in achieving consistent treatment outcomes due to variations in drug administration and patient adherence. Recommendations included optimizing dosing regimens to enhance therapeutic effectiveness .
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOOXBLMIJHMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878506 | |
Record name | Lucanthone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water. ... Slightly soluble in alcohol. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The ability of lucanthone to inhibit the normal repair of abasic sites might reflect inhibition of apurinic/apyrimidinic endonuclease (HAP1) by the drug, thereby preventing an early step in the base excision repair pathway. Unrepaired abasic sites prevalent after ionizing radiation are cytotoxic lesions that promote DNA strand breaks. These results suggest a rationale for the joint lethal effects of lucanthone and ionizing radiation in cells and the accelerated tumor regression observed in cancer patients who received the combined therapy., Addition of lucanthone (1-5 ug/ml) to cultures of Tetrahymena results in a preferential inhibition of the synthesis of ribosomal RNA. Transcriptional studies with isolated nucleoli from Tetrahymena demonstrate that the endogenous RNA polymerases of the r-chromatin (chromatin form of rDNA) do not recognize the normal termination and move into the spacer region distal to the terminator in the presence of lucanthone. ...Lucanthone seems specific in its action on termination as it does not inhibit the elongation process on the chromatin. Among various DNA- binding drugs tested only lucanthone and proflavine are found to cause repression of the termination. The data obtained suggest that the reduced synthesis of rRNA in lucanthone-treated eukaryotic cells is due to lack of reinitiating RNA polymerases possibly caused by improper termination., Exposure of HeLa cells to lucanthone (3 ug/ml) caused dissociation of a fast-sedimenting duplex DNA complex, as judged by lysis and sedimentation in alkaline sucrose gradients. The effect of lucanthone on the DNA complex resembled that of actinomycin D and ionizing radiation. Protein synthesis inhibitors such as cycloheximide or inhibitors of DNA synthesis such as hydroxyurea did not lead to dissociation of the complex. ...Lucanthone promoted X-ray-induced denaturation of DNA in intact cells, as judged by their nuclear immunoreactivity to antinucleoside antibodies. Lucanthone did not inhibit repair of X-ray-induced DNA single-strand breaks., Studies were conducted on the stimulatory effect that various nucleic-acid-binding compounds have on the hydrolysis of RNA and polyribonucleotides by pancreatic ribonuclease A and by other ribonucleases. ...Lucanthone... stimulated the hydrolysis of tRNA by pancreatic ribonuclease A. .../In addition,/ lucanthone, stimulated the hydrolysis of tRNA by ribonuclease N1., For more Mechanism of Action (Complete) data for LUCANTHONE HYDROCHLORIDE (7 total), please visit the HSDB record page. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from alcohol | |
CAS No. |
548-57-2 | |
Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucanthone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tixantone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lucanthone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lucanthone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918K9N56QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/ | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.